
5-肼基-1-甲基-1H-1,2,4-三唑
描述
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C3H7N5 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-triazoles can be achieved through the annulation of nitriles with hydrazines . This process can be expanded to a wide range of triazoles in good to excellent yields .Molecular Structure Analysis
The molecular structure of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole consists of a triazole ring with a hydrazine group and a methyl group attached . The InChI code for this compound is 1S/C3H7N5.ClH/c1-8-3(7-4)5-2-6-8;/h2H,4H2,1H3,(H,5,6,7);1H .Physical And Chemical Properties Analysis
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole is a powder at room temperature . It has a molecular weight of 113.12 and 149.58 when combined with hydrochloride .科学研究应用
抗菌和抗真菌活性:包括 5-肼基-1-甲基-1H-1,2,4-三唑在内的化合物已对其抗菌和抗真菌特性进行了研究。例如,对 4-烯丙基/氨基-5-芳基-1,2,4-三唑的研究表明对大肠杆菌等细菌和白色念珠菌等真菌有效 (Colanceska-Ragenovic et al., 2001)。
高能材料:三唑衍生物,包括 5-肼基变体,在高能材料的开发中得到探索。研究表明,某些基于 1,2,4-三唑的离子盐表现出高密度和优异的爆速,使其成为爆炸物中的潜在候选者 (Ma et al., 2018)。
药学:在药物研究中,1,2,4-三唑的衍生物,包括 5-肼基-1-甲基-1H-1,2,4-三唑,因其高效和低毒性而受到关注。这些衍生物正因其各种生物学特性和作为新化合物的潜力而被探索 (Kravchenko et al., 2018)。
有机化合物的合成:三唑是有机化学中的重要结构单元。涉及新型取代三唑苯甲酮合成的研究证明了它们的化学治疗价值,表明三唑可以表现出广泛的生物活性 (Sonawane & Sagare, 2023)。
抗肿瘤和抗菌特性:一些新合成的 1,2,4-三唑衍生物,包括带有 5-肼基部分的衍生物,已对其抗肿瘤和抗菌活性进行了评估。这项研究有助于了解这些化合物在医学应用中的构效关系 (Abou-Elmagd & Hashem, 2016)。
镇痛潜力:已经对三唑衍生物(包括带有 5-肼基部分的衍生物)的镇痛潜力进行了研究。这些研究探索了将这些化合物用作止痛药的可能性,其中一些显示出有希望的结果 (Zaheer et al., 2021)。
安全和危害
未来方向
The potential applications of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole and its derivatives in the field of medicinal chemistry are promising. For instance, some hydrazinyl 1,2,4-triazoles derivatives have shown potential as acetylcholinesterase inhibitors, suggesting their potential use in the management of age-related neurodegenerative diseases .
作用机制
Target of Action
The primary target of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems .
Mode of Action
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole interacts with AChE by inhibiting its activity . The compound acts in a competitive manner, binding to the active site of the enzyme and preventing the breakdown of acetylcholine . This results in an increase in the concentration of acetylcholine, enhancing its effects .
Biochemical Pathways
The inhibition of AChE by 5-hydrazinyl-1-methyl-1H-1,2,4-triazole affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .
Result of Action
The inhibition of AChE by 5-hydrazinyl-1-methyl-1H-1,2,4-triazole leads to an increase in the concentration of acetylcholine . This can enhance the transmission of nerve impulses, potentially improving cognitive function . Excessive acetylcholine can also lead to overstimulation of the nervous system, causing symptoms such as muscle weakness and fatigue .
Action Environment
The action of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole can be influenced by various environmental factors For instance, the pH of the environment can affect the compound’s stability and efficacy Additionally, the presence of other substances, such as inhibitors or activators of AChE, can also impact the compound’s action
生化分析
Biochemical Properties
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase, exhibiting inhibitory effects . This interaction is competitive, with the compound binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . Additionally, 5-hydrazinyl-1-methyl-1H-1,2,4-triazole interacts with proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving acetylcholine . This compound can alter gene expression, leading to changes in cellular metabolism and function . In some cases, it has been observed to induce apoptosis in certain cell lines .
Molecular Mechanism
At the molecular level, 5-hydrazinyl-1-methyl-1H-1,2,4-triazole exerts its effects through binding interactions with biomolecules. It inhibits acetylcholinesterase by binding to its active site, thereby preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 5-hydrazinyl-1-methyl-1H-1,2,4-triazole has been shown to affect cellular function, leading to alterations in cell viability and metabolism .
Dosage Effects in Animal Models
The effects of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enhancing cholinergic transmission . At high doses, it can induce toxicity, leading to adverse effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, with specific dosages required to achieve desired therapeutic outcomes .
Metabolic Pathways
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase, influencing metabolic flux and metabolite levels . The compound can also affect the synthesis and degradation of other biomolecules, thereby modulating overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites of action to exert its functions .
Subcellular Localization
The subcellular localization of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules, thereby exerting its biochemical effects .
属性
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-8-3(7-4)5-2-6-8/h2H,4H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFCAVHVKKPYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


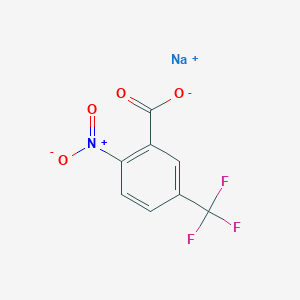


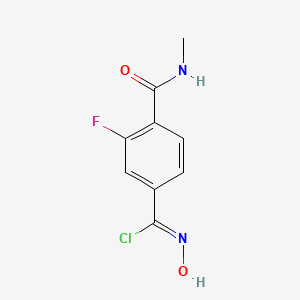



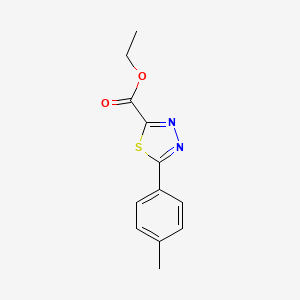
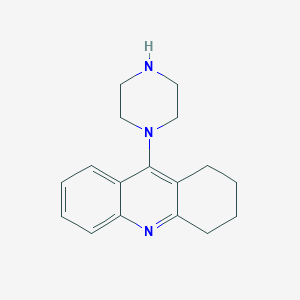

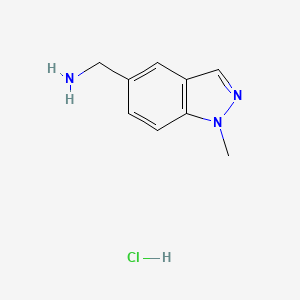
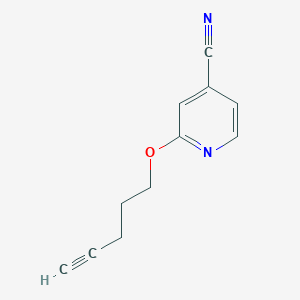
![2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne](/img/structure/B1413140.png)

